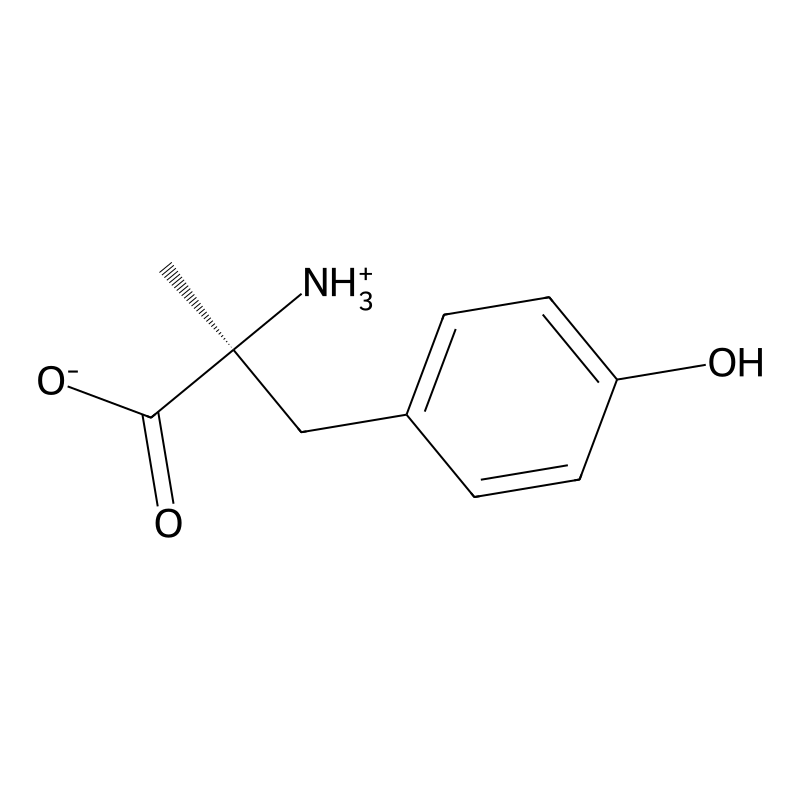

Metirosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.48e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Metirosine (CAS 658-48-0), supplied commercially as the racemic mixture DL-alpha-methyltyrosine (Racemetirosine), is a synthetic amino acid derivative and a potent competitive inhibitor of tyrosine 3-monooxygenase (tyrosine hydroxylase, TH)[1]. As the rate-limiting enzyme in catecholamine biosynthesis, TH is responsible for converting natural tyrosine to L-DOPA. By incorporating a sterically hindering alpha-methyl group, this compound resists standard enzymatic degradation, providing sustained blockade of dopamine, norepinephrine, and epinephrine synthesis [2]. In industrial and laboratory procurement, the racemic form (CAS 658-48-0) is highly prioritized over the enantiopure L-isomer (CAS 672-87-7) for bulk biochemical assays, large-scale animal depletion models, and solid-phase peptide synthesis. It offers a highly cost-effective substitute that maintains the necessary chemical reactivity and biological transport competition without the premium associated with chiral resolution [3].

References

- [1] PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine (Racemetirosine). National Center for Biotechnology Information.

- [2] Engelman, K., et al. 'Biochemical and pharmacologic effects of alpha-methyltyrosine in man.' National Heart Institute, Bethesda, Maryland.

- [3] Wikipedia Contributors. 'alpha-Methyl-p-tyrosine.' Wikipedia, The Free Encyclopedia.

Substituting racemic Metirosine (DL-alpha-methyltyrosine) with natural L-Tyrosine or downstream inhibitors like alpha-methyl-DOPA fundamentally alters experimental and synthetic outcomes [1]. Natural L-Tyrosine acts as a rapidly metabolized substrate rather than an inhibitor, failing to arrest catecholamine synthesis. Conversely, downstream modulators like alpha-methyl-DOPA inhibit DOPA decarboxylase and are subsequently converted into false neurotransmitters (e.g., alpha-methylnorepinephrine), which confound neurochemical assays by actively stimulating adrenergic receptors [2]. Metirosine specifically targets the first, rate-limiting step (TH), ensuring a clean, absolute depletion of downstream catecholamines without generating active false-transmitter artifacts. Furthermore, attempting to substitute the racemate (CAS 658-48-0) with the pure L-isomer (CAS 672-87-7) in early-stage peptide synthesis or high-throughput LAT-1 transport screening unnecessarily inflates procurement costs by orders of magnitude without proportional gains in base chemical utility, as the D-isomer in the racemate actively contributes to cellular transport blockade [3].

Catecholamine Depletion Efficiency vs. Downstream Modulators

When establishing models of catecholamine deficiency, the choice of inhibitor dictates the purity of the neurochemical environment. Metirosine (DL-AMPT) targets the rate-limiting Tyrosine Hydroxylase (TH) step, achieving a 50 to 79 percent absolute reduction in total catecholamines (dopamine, norepinephrine, epinephrine) at standard dosages [1]. In contrast, alpha-methyl-DOPA acts downstream at the DOPA decarboxylase step. While it reduces normal catecholamines, it is metabolized into alpha-methylnorepinephrine, a false neurotransmitter that actively binds receptors and confounds baseline measurements[2].

| Evidence Dimension | Mechanism of Catecholamine Depletion |

| Target Compound Data | Metirosine (DL-AMPT): 50-79% absolute reduction in total catecholamines via rate-limiting TH inhibition. |

| Comparator Or Baseline | Alpha-methyl-DOPA: Generates active false neurotransmitters (alpha-methylnorepinephrine) rather than achieving absolute depletion. |

| Quantified Difference | Metirosine provides true depletion without receptor-activating artifacts. |

| Conditions | In vivo catecholamine synthesis blockade models. |

Procuring Metirosine is essential for researchers requiring a clean catecholamine depletion model without the confounding receptor activation caused by false transmitters.

LAT-1 Transporter Competition and Cost-Utility vs. Enantiopure L-Metirosine

For large-scale cellular starvation assays targeting the L-type amino acid transporter 1 (LAT-1), the racemic form (CAS 658-48-0) offers a distinct functional and economic advantage over the pure L-isomer (CAS 672-87-7). While the L-isomer is the active TH inhibitor, both the D- and L-isomers in the racemate actively compete with natural amino acids for LAT-1 (CD98) cellular uptake [1]. This dual-enantiomer saturation effectively blocks intracellular precursor transport at a fraction of the bulk procurement cost required for the chirally resolved L-isomer .

| Evidence Dimension | LAT-1 Transporter Competition & Cost-Utility |

| Target Compound Data | Racemic Metirosine (CAS 658-48-0): 100% of mass competes for LAT-1 transport (both D and L isomers) at standard bulk pricing. |

| Comparator Or Baseline | Enantiopure L-Metirosine (CAS 672-87-7): Higher cost per gram; lacks the added LAT-1 saturation mass provided by the D-isomer. |

| Quantified Difference | Racemate provides equivalent or superior transport blockade per dollar spent in non-chiral-dependent assays. |

| Conditions | In vitro LAT-1 (CD98) cellular uptake assays. |

Allows buyers to achieve effective cellular amino acid starvation and transport blockade at a significantly lower budget for high-throughput studies.

Metabolic Stability and Half-Life vs. Natural L-Tyrosine

The structural addition of the alpha-methyl group fundamentally alters the compound's processability and in vivo stability compared to natural L-Tyrosine. Natural L-Tyrosine is rapidly degraded via natural decarboxylation and transamination pathways, possessing a half-life measured in minutes, making it unsuitable for sustained inhibition [1]. Metirosine's alpha-methyl group provides steric hindrance against these enzymes, yielding a sustained physiological presence that requires 48 to 72 hours to reach maximum steady-state catecholamine depletion [2].

| Evidence Dimension | Metabolic Half-Life and Stability |

| Target Compound Data | Metirosine (DL-AMPT): Alpha-methyl group blocks transamination, yielding sustained stability (max effect at 48-72 hours). |

| Comparator Or Baseline | Natural L-Tyrosine: Rapidly degraded via natural metabolic pathways (half-life in minutes). |

| Quantified Difference | Metirosine provides multi-day stability and inhibition, whereas natural tyrosine is rapidly cleared. |

| Conditions | In vivo pharmacokinetic tracking and enzymatic degradation assays. |

Critical for procurement in long-term in vivo studies or as a stable building block in solid-phase peptide synthesis where resistance to enzymatic cleavage is required.

Large-Scale In Vivo Catecholamine Depletion Models

Due to its mechanism of blocking the rate-limiting Tyrosine Hydroxylase step without generating false neurotransmitters, the racemic form of Metirosine is the standard, cost-effective choice for inducing systemic dopamine and norepinephrine depletion in rodent models for behavioral and neuropharmacological research[1].

LAT-1 Transporter Blockade in Oncology Assays

Utilized in high-throughput cellular assays targeting the L-type amino acid transporter 1 (LAT-1). The racemic mixture is highly efficient here, as both enantiomers actively compete with natural amino acids to starve rapidly dividing cells of essential precursors, maximizing transport saturation per gram procured[2].

Solid-Phase Peptide Synthesis (SPPS)

Serves as a sterically hindered, enzymatically stable unnatural amino acid building block. The alpha-methyl group prevents standard transamination and decarboxylation, making it an ideal precursor for developing degradation-resistant peptide therapeutics where chiral resolution can be managed post-synthesis .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.7

Appearance

Melting Point

312.5°C

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02K - Other antihypertensives

C02KB - Tyrosine hydroxylase inhibitors

C02KB01 - Metirosine

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]

TH [HSA:7054] [KO:K00501]

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Caravaggio F, Borlido C, Hahn M, Feng Z, Fervaha G, Gerretsen P, Nakajima S, Plitman E, Chung JK, Iwata Y, Wilson A, Remington G, Graff-Guerrero A. Reduced insulin sensitivity is related to less endogenous dopamine at D2/3 receptors in the ventral striatum of healthy nonobese humans. Int J Neuropsychopharmacol. 2015 Feb 25;18(7):pyv014. doi: 10.1093/ijnp/pyv014. PubMed PMID: 25716779; PubMed Central PMCID: PMC4540108.

3: Caravaggio F, Nakajima S, Borlido C, Remington G, Gerretsen P, Wilson A, Houle S, Menon M, Mamo D, Graff-Guerrero A. Estimating endogenous dopamine levels at D2 and D3 receptors in humans using the agonist radiotracer [(11)C]-(+)-PHNO. Neuropsychopharmacology. 2014 Nov;39(12):2769-76. doi: 10.1038/npp.2014.125. Epub 2014 May 30. PubMed PMID: 24874713; PubMed Central PMCID: PMC4200487.

4: Homan P, Drevets WC, Hasler G. The effects of catecholamine depletion on the neural response to fearful faces in remitted depression. Int J Neuropsychopharmacol. 2014 Sep;17(9):1419-28. doi: 10.1017/S1461145714000339. Epub 2014 Apr 14. PubMed PMID: 24725805.

5: Lifantseva NV, Koneeva TO, Voronova SN, Zakharova LA, Melnikova VI. The inhibition of dopamine synthesis in fetuses changes the pattern of T-lymphocyte maturation in the thymus of adult rats. Dokl Biochem Biophys. 2016 Sep;470(1):342-344. Epub 2016 Nov 6. PubMed PMID: 27817026.

6: Bloemen OJ, de Koning MB, Gleich T, Meijer J, de Haan L, Linszen DH, Booij J, van Amelsvoort TA. Striatal dopamine D2/3 receptor binding following dopamine depletion in subjects at Ultra High Risk for psychosis. Eur Neuropsychopharmacol. 2013 Feb;23(2):126-32. doi: 10.1016/j.euroneuro.2012.04.015. Epub 2012 May 14. PubMed PMID: 22591910.

7: Hsieh YS, Chen PN, Yu CH, Liao JM, Kuo DY. The neuropeptide Y Y1 receptor knockdown modulates activator protein 1-involved feeding behavior in amphetamine-treated rats. Mol Brain. 2013 Nov 13;6:46. doi: 10.1186/1756-6606-6-46. PubMed PMID: 24225225; PubMed Central PMCID: PMC4226007.

8: Badri M, Gibbons AV, Popii V, Yih D, Cohen-Stein DL, Patel SM. Perioperative management of a patient with a nonresectable pheochromocytoma. Endocr Pract. 2013 May-Jun;19(3):e74-6. doi: 10.4158/EP12343.CR. Review. PubMed PMID: 23425647.

9: Kong FL, Ali MS, Zhang Y, Oh CS, Yu DF, Chanda M, Yang DJ. Synthesis and evaluation of amino acid-based radiotracer 99mTc-N4-AMT for breast cancer imaging. J Biomed Biotechnol. 2011;2011:276907. doi: 10.1155/2011/276907. Epub 2011 Apr 7. PubMed PMID: 21541217; PubMed Central PMCID: PMC3085329.

10: Saifetyarova YY, Sapronova AY, Ugryumov MV. Endocrine function of dopaminergic neurons of the whole rat brain in ontogeny: control of prolactin secretion. Dokl Biol Sci. 2012 Mar-Apr;443:81-3. doi: 10.1134/S0012496612020196. Epub 2012 May 5. PubMed PMID: 22562674.

11: Albayrak Y, Saglam MB, Yildirim K, Karatay S, Polat B, Uslu T, Suleyman H, Akcay F. Effects of epinephrine and cortisol on the analgesic activity of metyrosine in rats. Arch Pharm Res. 2011 Sep;34(9):1519-25. doi: 10.1007/s12272-011-0914-5. Epub 2011 Oct 6. PubMed PMID: 21975814.

12: da Silva Alves F, Schmitz N, Figee M, Abeling N, Hasler G, van der Meer J, Nederveen A, de Haan L, Linszen D, van Amelsvoort T. Dopaminergic modulation of the human reward system: a placebo-controlled dopamine depletion fMRI study. J Psychopharmacol. 2011 Apr;25(4):538-49. doi: 10.1177/0269881110367731. Epub 2010 Jun 8. PubMed PMID: 20530591.

13: Kong FL, Zhang Y, Ali MS, Oh C, Mendez R, Kohanim S, Tsao N, Chanda M, Huang WC, Yang DJ. Synthesis of (99m)Tc-EC-AMT as an imaging probe for amino acid transporter systems in breast cancer. Nucl Med Commun. 2010 Aug;31(8):699-707. doi: 10.1097/MNM.0b013e328339ea48. PubMed PMID: 20495499.

14: Kurjanova EV, Teplyj DL. Influence of central neurotransmitters on heart rate variability in outbred rats at rest and during acute stress: nature of very-low-wave spectrum component revisited. Bull Exp Biol Med. 2010 Jul;149(1):10-3. English, Russian. PubMed PMID: 21113446.

15: Iwata K, Kinoshita M, Susaki N, Uenoyama Y, Tsukamura H, Maeda K. Central injection of ketone body suppresses luteinizing hormone release via the catecholaminergic pathway in female rats. J Reprod Dev. 2011 Jun;57(3):379-84. Epub 2011 Feb 25. PubMed PMID: 21358145.

16: Kaira K, Oriuchi N, Shimizu K, Tominaga H, Yanagitani N, Sunaga N, Ishizuka T, Kanai Y, Mori M, Endo K. 18F-FMT uptake seen within primary cancer on PET helps predict outcome of non-small cell lung cancer. J Nucl Med. 2009 Nov;50(11):1770-6. doi: 10.2967/jnumed.109.066837. Epub 2009 Oct 16. PubMed PMID: 19837768.

17: Saigusa T, Aono Y, Sekino R, Uchida T, Takada K, Oi Y, Koshikawa N, Cools AR. Contribution of vesicular and cytosolic dopamine to the increased striatal dopamine efflux elicited by intrastriatal injection of SKF38393. Eur J Pharmacol. 2009 Dec 10;624(1-3):10-5. doi: 10.1016/j.ejphar.2009.10.005. Epub 2009 Oct 20. PubMed PMID: 19836368.

18: Sudheendra D, Wood BJ. Appropriate premedication risk reduction during adrenal ablation. J Vasc Interv Radiol. 2006 Aug;17(8):1367-8. PubMed PMID: 16923989; PubMed Central PMCID: PMC2595146.

19: Kilbourn MR, Butch ER, Desmond T, Sherman P, Harris PE, Frey KA. In vivo [11C]dihydrotetrabenazine binding in rat striatum: sensitivity to dopamine concentrations. Nucl Med Biol. 2010 Jan;37(1):3-8. doi: 10.1016/j.nucmedbio.2009.08.013. Epub 2009 Oct 3. PubMed PMID: 20122661; PubMed Central PMCID: PMC2818118.

20: Fernández-Cruz L, Puig-Domingo M, Halperin I, Sesmilo G. Pheochromocytoma. Scand J Surg. 2004;93(4):302-9. Review. PubMed PMID: 15658672.